molecular formula C3H9N3O3S B043773 Taurocyamine CAS No. 543-18-0

Taurocyamine

Cat. No.: B043773
CAS No.: 543-18-0
M. Wt: 167.19 g/mol
InChI Key: JKLRIMRKZBSSED-UHFFFAOYSA-N
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Description

Guanidinoethyl sulfonate, also known as taurocyamine, is a structural analogue of taurine. It is a compound of interest due to its ability to act as a competitive inhibitor of taurine transport. This compound is known for inducing significant urinary taurine excretion, leading to a decrease in tissue taurine content .

Scientific Research Applications

Guanidinoethyl sulfonate has several scientific research applications:

Mechanism of Action

Target of Action

Taurocyamine primarily targets This compound Kinase (TK) . TK is an enzyme found in invertebrate animals, including helminthic parasites . It plays a crucial role in ATP buffering in cells . In the case of Clonorchis sinensis, a parasite causing endemic clonorchiasis in East Asian countries, TK is an important enzyme in energy generation and homeostasis .

Mode of Action

This compound interacts with its target, TK, resulting in significant changes. The TK enzyme shows enzymatic activity and specificity toward this compound . Certain residues of TK, specifically R58, I60, and Y84 of domain 1, and H60, I63, and Y87 of domain 2, participate in binding this compound .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the conversion of ATP and this compound into ADP and N-phosphothis compound . This reaction is catalyzed by TK . The process plays a significant role in energy generation and homeostasis, particularly in organisms like Clonorchis sinensis .

Pharmacokinetics

It’s known that tk, the primary target of this compound, is abundantly distributed in the locomotive and reproductive organs of clonorchis sinensis .

Result of Action

The interaction of this compound with TK results in the production of ADP and N-phosphothis compound . This process contributes to energy generation and homeostasis in organisms like Clonorchis sinensis . The enzyme TK, which is specific to this compound, is considered a promising anti-Clonorchis sinensis drug target .

Action Environment

The action of this compound is influenced by the environment within the organism. For instance, in Clonorchis sinensis, TK (the target of this compound) is stably expressed in both the adult and metacercariae stages . .

Future Directions

Future research could focus on the role of Taurocyamine in various biological processes and its potential applications in medicine. For instance, the enzyme this compound kinase (CsTK) from C. sinensis has been suggested as a potential chemotherapeutic target . Further studies are needed to explore this possibility and to understand the detailed mechanism of action of this compound in different biological systems.

Biochemical Analysis

Biochemical Properties

Taurocyamine interacts with a variety of enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is this compound Kinase (TK), which plays a crucial role in ATP buffering in cells . The interaction between this compound and TK is essential for energy generation and homeostasis in organisms like Clonorchis sinensis .

Cellular Effects

This compound influences cell function in several ways. It is involved in cell signaling pathways, gene expression, and cellular metabolism . In Clonorchis sinensis, this compound is distributed abundantly in the locomotive and reproductive organs, indicating its importance in these cellular processes .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with TK, leading to enzyme activation and changes in gene expression . This interaction is crucial for the functioning of the enzyme and the overall energy metabolism of the cell .

Temporal Effects in Laboratory Settings

Current studies focus on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes like TK and plays a role in ATP buffering, which is crucial for energy metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are areas of active research. Current studies are investigating the potential transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanidinoethyl sulfonate can be synthesized through the reaction of ethylene diamine with methyl methanesulfonate. The reaction typically involves controlling the temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of guanidinoethyl sulfonate involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to maintain product purity and yield. The compound is often produced in solid form and stored under specific conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: Guanidinoethyl sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulfonate and amine derivatives, which can be further utilized in different chemical processes .

Comparison with Similar Compounds

Uniqueness: Guanidinoethyl sulfonate is unique due to its specific action as a taurine transport inhibitor and its ability to induce taurine deficiency in biological systems. This makes it a valuable tool in research related to taurine metabolism and its physiological roles .

Properties

IUPAC Name

2-(diaminomethylideneamino)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3O3S/c4-3(5)6-1-2-10(7,8)9/h1-2H2,(H4,4,5,6)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLRIMRKZBSSED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202654
Record name Taurocyamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Taurocyamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

39 mg/mL at 21 °C
Record name Taurocyamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

543-18-0
Record name 2-[(Aminoiminomethyl)amino]ethanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=543-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taurocyamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taurocyamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Taurocyamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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